molecular formula C16H15N3 B11695856 N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline

N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline

Cat. No.: B11695856
M. Wt: 249.31 g/mol
InChI Key: NBGUWHZAIUEEMI-UHFFFAOYSA-N
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Description

N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline typically involves the condensation reaction between 1-ethyl-1H-benzimidazole-2-carbaldehyde and aniline. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]aniline.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline involves its interaction with biological molecules. The compound can bind to metal ions, forming complexes that can interact with enzymes and other proteins. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial effects. The Schiff base structure also allows for the formation of reactive oxygen species, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-methoxyphenyl)methylidene]aniline
  • N-[(E)-(thiophen-2-yl)methylidene]aniline
  • N-[(E)-(2-hydroxyphenyl)methylidene]aniline

Uniqueness

N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline is unique due to the presence of the benzimidazole moiety, which imparts distinct chemical and biological properties. The ethyl group on the benzimidazole ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)-N-phenylmethanimine

InChI

InChI=1S/C16H15N3/c1-2-19-15-11-7-6-10-14(15)18-16(19)12-17-13-8-4-3-5-9-13/h3-12H,2H2,1H3

InChI Key

NBGUWHZAIUEEMI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=NC3=CC=CC=C3

Origin of Product

United States

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